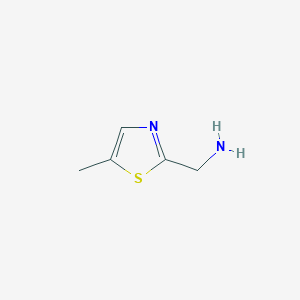

2-(Aminomethyl)-5-methylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYMMINBICVBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921091-08-9 | |

| Record name | (5-methyl-1,3-thiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(Aminomethyl)-5-methylthiazole

Foreword: The Critical Role of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable drug product is fraught with challenges. A significant portion of this journey is dictated by the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the bedrock upon which formulation strategies are built, bioavailability is predicted, and shelf-life is established. This guide is dedicated to providing a comprehensive, scientifically-grounded framework for investigating the solubility and stability of a promising heterocyclic building block: 2-(Aminomethyl)-5-methylthiazole.

This document moves beyond a simple recitation of methods. As a Senior Application Scientist, my objective is to provide you, my fellow researchers and drug development professionals, with the causality behind our experimental choices. We will explore not just the "how" but the "why," ensuring that each protocol is a self-validating system that generates robust, reliable, and defensible data. Every recommendation is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO), ensuring that the data you generate is not only scientifically sound but also regulatory-compliant.

Physicochemical Overview of this compound

Before embarking on any experimental campaign, a thorough understanding of the molecule is essential. This compound is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 921091-08-9 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1][2] |

| Appearance | Colorless to brown liquid (predicted/reported) | [2] |

| Predicted Boiling Point | 207.8 ± 23.0 °C | [1] |

| Predicted Density | 1.182 ± 0.06 g/cm³ | [1] |

The structure reveals key functional groups that will dictate its behavior:

-

A basic primary amine (-CH₂NH₂): This group is expected to be protonated at physiological pH, significantly influencing aqueous solubility and providing a potential site for salt formation to further enhance it.

-

A thiazole ring: This aromatic heterocycle contributes to the overall chemical properties and can be susceptible to specific degradation pathways, such as oxidation or photolytic cleavage.[3]

-

A methyl group (-CH₃): This adds a degree of lipophilicity to the molecule.

This initial analysis informs our hypothesis: the compound's solubility will be highly pH-dependent, and its stability will need to be assessed against hydrolytic, oxidative, and photolytic stress.

Aqueous Solubility Determination: A Foundation for Formulation

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[] For oral dosage forms, a compound must dissolve in the gastrointestinal fluids to be absorbed. The World Health Organization (WHO) provides a robust framework for determining solubility for the purpose of the Biopharmaceutics Classification System (BCS), which we will adapt for our investigation.[5][6][7]

Scientific Rationale for Method Selection

The "shake-flask" method is the gold standard for determining equilibrium solubility.[6] It is designed to measure the saturation concentration of a compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium. This is crucial for predicting in vivo dissolution. We will assess solubility across the physiological pH range of 1.2 to 6.8, as this mimics the transit through the gastrointestinal tract.[5] The temperature is set to 37 ± 1 °C to simulate human body temperature.[6]

Experimental Workflow: Equilibrium Solubility Profiling

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for pH-dependent equilibrium solubility determination.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound at 37 °C in aqueous buffers of pH 1.2, 4.5, and 6.8.

Materials:

-

This compound API

-

0.1 N HCl (for pH 1.2 buffer)

-

Acetate buffer (for pH 4.5)

-

Phosphate buffer (for pH 6.8)

-

Shaking incubator or water bath set to 37 °C

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with UV detector

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation: Prepare the three buffer solutions according to standard pharmacopeial recipes.

-

Sample Preparation: Add an excess of the API to triplicate vials for each pH condition. A preliminary experiment may be needed to estimate the amount required to ensure saturation. For example, start with ~10 mg of API in 2 mL of buffer.

-

Equilibration: Place the sealed vials in a shaking incubator set to 37 °C. The system should be agitated for a sufficient duration to reach equilibrium. This is a critical parameter; a kinetic study (measuring concentration at 24, 48, and 72 hours) is recommended to determine when the concentration plateaus.

-

pH Measurement: After equilibration, measure and record the final pH of the suspension.

-

Sampling and Filtration: Withdraw an aliquot from each vial and immediately filter it through a syringe filter to remove undissolved solids. The filter material should be validated for low API binding.

-

Quantification: Dilute the filtrate with mobile phase to a concentration within the validated range of a stability-indicating HPLC-UV method (see Section 4.0). Analyze the samples against a calibration curve prepared with known concentrations of the API.

-

Calculation: Calculate the solubility in mg/mL. The relative standard deviation (RSD) between replicates should ideally be less than 10%.[5]

Stability Assessment and Forced Degradation Studies

Stability testing is the cornerstone of determining a drug's shelf life and storage conditions.[8] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10][11] This information is invaluable for developing stability-indicating analytical methods and understanding potential liabilities of the molecule.[10] The ICH Q1A(R2) guideline provides the regulatory framework for this work.[8][12]

Scientific Rationale for Stress Conditions

We will subject this compound to hydrolytic, oxidative, and photolytic stress. These conditions mimic potential exposure during manufacturing, storage, and administration.

-

Hydrolysis: Testing across a pH range (acidic, neutral, basic) is crucial because many drugs are susceptible to pH-dependent hydrolysis. The primary amine and the thiazole ring could both be involved in hydrolytic degradation.

-

Oxidation: The sulfur atom in the thiazole ring and the aminomethyl group are potential sites of oxidation. Hydrogen peroxide is a common and appropriate stressing agent.

-

Photostability: Many heterocyclic compounds absorb UV or visible light, leading to photodegradation.[3] ICH Q1B provides specific guidance on the required light exposure.[13]

Experimental Workflow: Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound. This provides sufficient formation of degradants for detection and characterization without destroying the molecule entirely.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols for Stress Testing

Objective: To identify potential degradation pathways and products for this compound.

General Procedure:

-

Prepare a stock solution of the API at approximately 1 mg/mL.

-

For each condition, run a control sample (API solution without the stressor, kept in the dark at room temperature).

-

Sample at appropriate time points and quench the reaction (e.g., by neutralization or dilution).

-

Analyze all samples by a qualified stability-indicating method.

Specific Conditions:

-

Acid Hydrolysis: Mix API solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Mix API solution with 0.1 M NaOH. Heat at an elevated temperature (e.g., 60-80°C).[10]

-

Oxidative Degradation: Mix API solution with hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and protect from light.

-

Photostability: Expose the API in both solid state and in solution (e.g., in quartz cuvettes) to light in a photostability chamber. The exposure should conform to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

-

Thermal Degradation (Dry Heat): Store the solid API in an oven at an elevated temperature (e.g., 80°C) and monitor for degradation.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | Up to 72h |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | Up to 72h |

| Oxidation | 3 - 30% H₂O₂ | Room Temp | Up to 24h |

| Photostability | ICH Q1B light source | Controlled | Per ICH Q1B |

| Thermal (Dry) | Solid API | 80 °C | Up to 7 days |

The Analytical Backbone: Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A SIAM must be able to separate the parent API from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task, often coupled with Mass Spectrometry (LC-MS) for peak identification.[14][15]

Method Development and Validation Strategy

The development of a robust HPLC method is paramount. For a polar, basic compound like this compound, a reversed-phase C18 column is a good starting point.

Key HPLC Method Parameters:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to ~3.5 with formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will ensure the primary amine is protonated, leading to good peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by a UV scan.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

The "validation" of this method involves demonstrating its specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The samples generated during the forced degradation study are essential for proving the method's specificity and stability-indicating nature.

Data Interpretation and Reporting

Solubility Data

The results from the solubility study should be presented clearly.

Table 3: Example Solubility Data for this compound at 37°C

| pH Condition | Mean Solubility (mg/mL) | Standard Deviation | RSD (%) |

| 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

From this data, a pH-solubility profile can be plotted. This profile is critical for understanding where the drug will dissolve in the GI tract and for selecting appropriate salt forms or formulation strategies if solubility is found to be limiting.

Stability Data

For the stability studies, the key is to report the percentage of the parent drug remaining and the formation of any degradation products.

Table 4: Example Forced Degradation Summary

| Stress Condition | % Assay of Parent API | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |

| Control | 100 | ND | ND | 100 |

| 0.1 M HCl, 80°C, 24h | [Value] | [Value] | [Value] | [Value] |

| 0.1 M NaOH, 80°C, 8h | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [Value] |

| Photolytic (ICH Q1B) | [Value] | [Value] | [Value] | [Value] |

| (ND = Not Detected) |

Mass balance is a critical calculation. It is the sum of the assay of the parent compound and the levels of all known degradation products. A mass balance close to 100% indicates that all major degradation products are being detected by the analytical method. A significant deviation suggests that some degradants are not being detected (e.g., they are volatile or lack a UV chromophore) and further investigation is required.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By adhering to these principles and protocols, researchers can generate a high-quality data package that provides a clear understanding of the molecule's developability. The insights gained from these studies are not merely academic; they are essential for guiding formulation development, defining storage conditions, establishing a valid shelf-life, and ultimately ensuring the delivery of a safe and effective medicine to patients. The data forms the foundation of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission and is, therefore, a non-negotiable component of successful drug development.

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Link

-

ICH guideline for stability testing. SlideShare. Link

-

ICH Guidelines: Your Essential Guide to Stability Testing. Ofni Systems. Link

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Link

-

This compound | 921091-08-9. ChemicalBook. Link

-

2-Amino-5-methylthiazole | 7305-71-7. ChemicalBook. Link

-

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole. Benchchem. Link

-

Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). YouTube (Pharmalytics). Link

-

2-Amino-5-methylthiazole – API Intermediate | 7305-71-7. Darshan Healthcare pvt ltd. Link

-

HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. Link

-

Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. Link

-

2-Amino-5-methylthiazole 7305-71-7 wiki. Guidechem. Link

-

Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. Link

-

2-Amino-5-methylthiazole - CAS No: 7305-71-7. Icon Pharma Chem. Link

-

(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Link

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Link

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Link

-

API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Link

-

2-Amino-5-methylthiazole. Santa Cruz Biotechnology. Link

-

Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Link

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. Link

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Link

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. European Pharmaceutical Review. Link

-

2-amino-5-methylthiazole. Stenutz. Link

-

2-Amino-5-methylthiazole 98%. Sigma-Aldrich. Link

-

7305-71-7|2-Amino-5-methylthiazole. BLD Pharm. Link

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Link

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Link

-

2-Amino-5-methylthiazole | 7305-71-7 | FA17635. Biosynth. Link

-

This compound. MySkinRecipes. Link

Sources

- 1. This compound | 921091-08-9 [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-(Aminomethyl)-5-methylthiazole Derivatives

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of novel 2-(aminomethyl)-5-methylthiazole derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document outlines a strategic synthetic approach, leveraging the robust Hantzsch thiazole synthesis, and provides detailed, field-proven protocols for purification and rigorous structural elucidation using modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various biological interactions make it an attractive building block for the design of new bioactive molecules. The 2-aminothiazole moiety, in particular, is a common feature in a wide range of biologically active compounds.[3] This guide focuses on the synthesis and characterization of novel derivatives of this compound, a versatile platform for further chemical exploration and drug discovery.

Synthetic Strategy: A Rational Approach to Novel Derivatives

Our synthetic strategy is centered around the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring.[4][5] The general approach involves the cyclocondensation of an α-haloketone with a thioamide.[6] To generate the this compound core, a two-step sequence is proposed, starting with the synthesis of a key intermediate, 2-chloro-5-methylthiazole, followed by nucleophilic substitution to introduce the aminomethyl group. Subsequent derivatization of the primary amine will then yield a library of novel compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is a critical first step. A plausible and efficient route involves the initial synthesis of 2-chloro-5-methylthiazole, which can then be converted to the desired aminomethyl derivative.

Step 1: Synthesis of 2-Chloro-5-methylthiazole

This intermediate can be prepared from commercially available starting materials. One potential method involves the reaction of 5-methylenethiazolidine-2-thione with a chlorinating agent like sulfuryl chloride.[7]

Step 2: Synthesis of this compound

The 2-chloro-5-methylthiazole can be converted to this compound via a nucleophilic substitution reaction with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary. A more direct approach could involve the use of Gabriel synthesis principles.

Derivatization of the Core Scaffold

With the this compound core in hand, a diverse library of novel derivatives can be synthesized by targeting the primary amino group. Standard amide bond formation reactions are a versatile and reliable method for this purpose.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of a Novel Derivative: N-((5-methylthiazol-2-yl)methyl)benzamide

This protocol details the synthesis of a representative novel derivative.

Materials and Reagents:

-

This compound

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield N-((5-methylthiazol-2-yl)methyl)benzamide as a solid.

Characterization of Novel Derivatives

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[8]

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Expected ¹H NMR Data for N-((5-methylthiazol-2-yl)methyl)benzamide:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Aromatic protons (ortho to C=O) |

| ~7.4-7.6 | m | 3H | Aromatic protons (meta and para to C=O) |

| ~7.2 | s | 1H | Thiazole H-4 |

| ~4.8 | d | 2H | -CH₂-NH- |

| ~2.4 | s | 3H | -CH₃ on thiazole |

| ~7.0 | br s | 1H | -NH- |

Expected ¹³C NMR Data for N-((5-methylthiazol-2-yl)methyl)benzamide:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (amide) |

| ~165 | C-2 (thiazole) |

| ~140 | C-5 (thiazole) |

| ~134 | Quaternary aromatic carbon |

| ~131 | Aromatic CH (para) |

| ~128 | Aromatic CH (meta) |

| ~127 | Aromatic CH (ortho) |

| ~125 | C-4 (thiazole) |

| ~45 | -CH₂- |

| ~12 | -CH₃ |

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The spectrum can be obtained using a solid sample on an ATR-FTIR spectrometer.

Expected IR Data for N-((5-methylthiazol-2-yl)methyl)benzamide:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1580, 1480 | C=C stretch (aromatic and thiazole ring) |

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9]

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared for analysis by electrospray ionization (ESI).

Expected Mass Spectrometry Data for N-((5-methylthiazol-2-yl)methyl)benzamide:

-

Molecular Ion: The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺. For N-((5-methylthiazol-2-yl)methyl)benzamide (C₁₂H₁₂N₂OS), the expected m/z would be approximately 233.07.

-

Fragmentation Pattern: The fragmentation of thiazole derivatives often involves cleavage of the bonds adjacent to the ring.[10] Expect to see fragments corresponding to the loss of the benzoyl group and cleavage of the aminomethyl side chain.

Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity should ideally be >95%.

Visualizing the Workflow

Synthetic Pathway

Caption: Synthetic route to a novel this compound derivative.

Characterization Workflow

Caption: Comprehensive workflow for the characterization of synthesized derivatives.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of novel this compound derivatives. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate new chemical entities with potential therapeutic applications. The principles and methodologies outlined herein are adaptable and can be extended to the synthesis of a wide array of derivatives, thereby facilitating the exploration of this important chemical space in drug discovery.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical and Physical Sciences.

- Salem MA, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]

- Clarke GS, et al. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. 1971:438-442.

- Mohamed YF, et al.

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2015;20(8):13928-13941.

- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

-

CN-109293596-A - The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. Unified Patents Portal. [Link]

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. 2023;24(2):1735.

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

2-amino-4-methylthiazole, monohydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. 2013;2013:702794.

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1985:1223-1227.

-

α-Halo ketone. Wikipedia. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. [Link]

- Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. 1953;75(1):98-100.

- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. 2005;5(4):419-422.

- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. 2016;6(106):104612-104621.

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Scribd. [Link]

-

147-152 Research Article Synthesis of some new 5- substituted of. JOCPR. [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

-

The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ResearchGate. [Link]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1449.

- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters. 2013;15(16):4312-4315.

- Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.

- Convenient synthesis of novel N-substituted-5-aminothiazole derivatives. The Journal of Organic Chemistry. 2000;65(23):8077-8079.

-

¹H NMR spectrum of the thiazole derivative B | Download Scientific Diagram. ResearchGate. [Link]

-

2-Amino-5-methylthiazole | C4H6N2S | CID 351770. PubChem. [Link]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Current Organic Chemistry. 2006;10(14):1635-1667.

-

Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation 1. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

Amino Acid Purification - Column Chromatography. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. scribd.com [scribd.com]

- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(Aminomethyl)-5-methylthiazole: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(Aminomethyl)-5-methylthiazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Molecular Structure and Importance

This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The presence of an aminomethyl group at the 2-position and a methyl group at the 5-position imparts specific chemical properties that are crucial for its function as a synthetic building block. Accurate spectroscopic analysis is the cornerstone of its quality control and is essential for its application in complex multi-step syntheses.

Caption: Predicted mass spectral fragmentation of this compound.

-

Molecular Ion (M⁺): A peak at m/z = 128 is expected, corresponding to the intact molecule with one electron removed. Thiazoles generally show abundant molecular ions. [1][2]* α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a resonance-stabilized ion at m/z = 30 ([CH₂NH₂]⁺) and a radical cation of 5-methylthiazole.

-

Loss of Amino Radical: Cleavage of the C-N bond can lead to the loss of an amino radical (•NH₂) to give a fragment at m/z = 112.

-

Ring Fragmentation: The thiazole ring itself can fragment. Common fragmentation patterns of thiazoles involve the cleavage of the C-S and C-N bonds, leading to smaller fragments. [3][4]

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they create a unique spectroscopic fingerprint for the molecule. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently identify and characterize this important synthetic intermediate.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]

-

Clarke, G., Grigg, R., & Williams, D. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. Retrieved from [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. DOI:10.1039/J29660000339. Retrieved from [Link]

-

Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST WebBook. Retrieved from [Link]

-

Unknown. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Retrieved from [Link]

-

Mohamed, Y. A., et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

-

Taurins, A., & Hsia, J. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 485-491. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem. Retrieved from [Link]

-

Unknown. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland. Retrieved from [Link]

-

Unknown. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Retrieved from [Link]

-

Ali, B. M. J. (2020). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry, 63(10), 3915-3923. Retrieved from [Link]

-

Sharma, P., et al. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 6(81), 77884-77889. Retrieved from [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Retrieved from [Link]

-

D'Ornelas, L., et al. (2003). Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methylthiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Rostami, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Unknown. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Retrieved from [Link]

-

Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(22), 5434. Retrieved from [Link]

-

Unknown. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Aminothiazole. NIST WebBook. Retrieved from [Link]

-

Unknown. (2002). H NMR EVIDENCE OF C−H---O, C−H---N AND C−H---Cl. ARKIVOC. Retrieved from [Link]

Sources

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. article.sapub.org [article.sapub.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Analysis of 2-(Aminomethyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(Aminomethyl)-5-methylthiazole. As a key heterocyclic building block, the thiazole nucleus is integral to numerous pharmacologically active agents, including antimicrobials, anti-inflammatory drugs, and anticancer therapies.[1][2][3][4][5][6][7] Understanding the structural, electronic, and reactive properties of its derivatives, such as this compound, through computational approaches is paramount for modern drug discovery and design.

This document serves as a roadmap for researchers, outlining the logical progression from fundamental quantum mechanical characterization to advanced simulations of biomolecular interactions. The protocols and analyses described herein are designed to be self-validating, providing a robust framework for predicting molecular behavior and guiding targeted experimental synthesis and evaluation.

Foundational Quantum Chemical Analysis

The initial step in characterizing a novel or understudied molecule like this compound is to establish its most stable three-dimensional structure and fundamental electronic properties. Density Functional Theory (DFT) is the computational workhorse for this task, offering a favorable balance between accuracy and computational cost.[8][9]

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the molecule's lowest energy conformation must be identified. The aminomethyl side chain introduces rotational freedom, necessitating a conformational search to locate the global minimum on the potential energy surface.

Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted and validated method for optimizing the geometries of organic molecules. The inclusion of diffuse functions (++) is crucial for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Protocol: DFT Geometry Optimization

-

Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: Perform an initial, less computationally expensive conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy candidate structures.

-

DFT Optimization:

-

Select the lowest energy conformers from the initial search.

-

Set up a geometry optimization calculation in a quantum chemistry package (e.g., Gaussian, ORCA).

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: Include an implicit solvation model, such as the Polarizable Continuum Model (PCM), using a relevant solvent (e.g., water or DMSO) to simulate physiological conditions.

-

-

Frequency Analysis: Perform a frequency calculation on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.[10]

-

Low ΔE: Indicates high reactivity and a "soft" molecule.

-

High ΔE: Indicates high stability, low reactivity, and a "hard" molecule.

These values are instrumental in predicting how the molecule will interact with biological targets, such as electrophilic or nucleophilic residues in an enzyme's active site.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would highlight the nucleophilic nitrogen atoms of the amino group and the thiazole ring, which are potential sites for hydrogen bonding.

In Silico Drug Development and Pharmacokinetics

With a validated molecular structure, computational methods can be used to predict the molecule's potential as a drug candidate. This involves assessing its drug-like properties and identifying potential biological targets.

ADMET and Drug-Likeness Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic profile of a drug candidate. Numerous computational models, often based on rules like Lipinski's Rule of Five or Veber's rules, can provide early-stage predictions.

Rationale for Analysis: Early ADMET profiling is a critical risk-mitigation strategy in drug development. By identifying potential liabilities such as poor absorption or high toxicity in silico, researchers can prioritize more promising candidates, saving significant time and resources.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Guideline/Rule | Interpretation |

| Molecular Weight | 128.20 g/mol [11] | Lipinski: < 500 | Favorable |

| LogP (octanol/water) | ~0.5 - 1.0 | Lipinski: < 5 | Favorable |

| Hydrogen Bond Donors | 2 (from -NH2) | Lipinski: ≤ 5 | Favorable |

| Hydrogen Bond Acceptors | 2 (ring N, side N) | Lipinski: ≤ 10 | Favorable |

| Polar Surface Area (PSA) | ~50-60 Ų | < 140 Ų | Good cell permeability |

| Blood-Brain Barrier (BBB) | Prediction Dependent | N/A | Determines CNS activity |

| CYP450 Inhibition | Prediction Dependent | N/A | Potential for drug-drug interactions |

Molecular Docking: Identifying and Characterizing Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[12] This method is essential for hypothesis-driven drug design, allowing researchers to screen potential biological targets and understand the structural basis of ligand binding. Thiazole derivatives have been successfully studied using docking against targets like COX enzymes, various kinases, and bacterial enzymes.[12][13][14][15]

Workflow Rationale: This workflow ensures a systematic and rigorous approach to docking. Preparing both the ligand and receptor is crucial for accurate protonation states and charge assignments. The grid box definition focuses the docking search on the relevant binding site, and post-docking analysis is essential to validate the predicted poses and understand the key intermolecular interactions.

Caption: A generalized workflow for molecular docking studies.

Protocol: Molecular Docking

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-ligands.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges) using tools like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy 3D structure of this compound.

-

Assign atomic charges and define rotatable bonds.

-

-

Grid Generation:

-

Define a docking grid box that encompasses the entire binding site of the target protein. The dimensions should be sufficient to allow the ligand to rotate and translate freely.

-

-

Docking Simulation:

-

Execute the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

-

Post-Docking Analysis:

-

Analyze the top-ranked poses.

-

Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. The aminomethyl group and thiazole nitrogen are prime candidates for forming hydrogen bonds with receptor residues.

-

Advanced Simulation: Molecular Dynamics

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[14]

Rationale for MD: MD simulations are crucial for validating docking results. A ligand that appears stable in a static dock may prove unstable when thermal motion and solvent effects are considered. MD can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy.

Caption: Workflow for Molecular Dynamics (MD) simulation.

Protocol: MD Simulation

-

System Preparation:

-

Take the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system's charge.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Adjust the system's density to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system is stable before data collection.

-

-

Production Run:

-

Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots.

-

Conclusion and Future Directions

The computational framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By integrating DFT, molecular docking, and MD simulations, researchers can gain deep insights into its physicochemical properties, predict its pharmacokinetic profile, and identify promising biological targets. These theoretical findings are not an end in themselves but serve as a critical foundation for guiding subsequent experimental validation, including chemical synthesis, spectroscopic analysis, and in vitro/in vivo biological assays.[1][8] This synergy between computation and experimentation is the cornerstone of efficient, modern drug discovery.

References

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. Retrieved from [Link]

-

Kaddouri, Y., Abrigach, F., Yousfi, E. B., El Kodadi, M., & Touzani, R. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 6(1), e03185. Retrieved from [Link]

-

Ullah, H., Al-Sehemi, A. G., Al-Ghamdi, A. A., Ghallab, A., & El-Gazzar, A. A. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. Retrieved from [Link]

-

Hassan, A. S., Hafez, T. S., Osman, E. O., & El-Gazzar, A. R. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1764. Retrieved from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]

-

Al-Suhaimi, K. S., Al-Salahi, R., Al-Omar, M. A., & Al-Obaid, A. M. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32. Retrieved from [Link]

-

Jain, P., Guin, M., De, A., & Singh, M. (2022). Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu(II) complexes. Journal of Physical Organic Chemistry, 36(6). Retrieved from [Link]

-

Kumar, R., Dhillon, R., Kaur, H., & Singh, G. (2025). Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2. In Silico Pharmacology, 13(2), 84. Retrieved from [Link]

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2-Amino-5-methylthiazole. (n.d.). PubChem. Retrieved from [Link]

-

Al-Ostath, A. I., El-Faham, A., & Al-Zaqri, N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Retrieved from [Link]

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. Retrieved from [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. Retrieved from [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]

-

Rasool, N., Noreen, M., Zahoor, A. F., & Ahmad, G. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4114. Retrieved from [Link]

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 11. This compound [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploring the Tautomerism of 2-Aminothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its biological activity is intrinsically linked to its chemical structure, and a critical, often overlooked, aspect of this structure is the phenomenon of tautomerism. This guide provides a comprehensive exploration of the amino-imino tautomerism inherent to 2-aminothiazole derivatives. We will delve into the structural and environmental factors that govern this equilibrium, and present detailed, field-proven methodologies for its investigation. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both the theoretical underpinnings and the practical steps necessary to accurately characterize and understand the tautomeric behavior of these vital compounds.

The Significance of Tautomerism in 2-Aminothiazole Derivatives

2-Aminothiazole and its derivatives can exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Caption: Amino-imino tautomeric equilibrium in 2-aminothiazole.

The significance of this tautomerism in drug development cannot be overstated. The specific tautomer present can profoundly influence a molecule's:

-

Pharmacological Activity: The three-dimensional shape and hydrogen bonding capabilities of a molecule, which are critical for binding to biological targets, differ between tautomers. Preferential binding of a low-abundance tautomer to a protein is a known phenomenon.[1]

-

Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and pKa are tautomer-dependent.[2] These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Toxicity: In some cases, one tautomer may be responsible for the therapeutic effect, while the other contributes to toxicity.[3]

A thorough understanding and characterization of the tautomeric landscape of a 2-aminothiazole derivative is therefore not merely an academic exercise but a critical step in the rational design and development of safe and effective medicines.

Factors Influencing the Amino-Imino Equilibrium

The position of the amino-imino equilibrium is a delicate balance influenced by a combination of intrinsic structural features and the surrounding environment.

Substituent Effects

The electronic nature of substituents on the thiazole ring and the exocyclic nitrogen can significantly shift the tautomeric equilibrium.

-

Electron-Withdrawing Groups (EWGs): When attached to the exocyclic nitrogen, EWGs increase the acidity of the N-H bond, which can facilitate the transfer of the proton to the endocyclic nitrogen, thereby favoring the imino form.[4]

-

Electron-Donating Groups (EDGs): EDGs on the thiazole ring, particularly at the 4 and 5 positions, can increase the electron density of the ring, which may lead to a slight stabilization of the imino form.[4] However, in most cases, the amino form remains predominant.[4]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.[5][6]

-

Polar Solvents: Generally, a more polar solvent will favor the more polar tautomer.[1] The imino form, with its separated charges, is often more polar than the amino form.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer. For instance, a hydrogen bond-donating solvent can interact with the endocyclic nitrogen of the amino tautomer, while a hydrogen bond-accepting solvent can interact with the exocyclic N-H of the amino form or the N-H of the imino form.

The interplay of these factors can be complex, and the predominant tautomer in a given solvent is not always intuitively obvious. Therefore, experimental determination is essential.

Experimental Methodologies for Tautomer Analysis

A multi-pronged approach utilizing various spectroscopic and analytical techniques is often necessary for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it can provide both qualitative and quantitative information.[7][8]

The choice of NMR experiments is dictated by the need to identify unique spectroscopic signatures for each tautomer and to accurately measure their relative concentrations. Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques employed.

-

Sample Preparation: Dissolve the 2-aminothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration that provides a good signal-to-noise ratio.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Interpretation:

-

Identify Key Protons: Focus on the chemical shifts of the thiazole ring protons and the exocyclic NH₂/NH protons.

-

Amino Tautomer: The aromatic amino tautomer will typically show distinct signals for the thiazole ring protons. The exocyclic NH₂ protons will usually appear as a broad singlet.

-

Imino Tautomer: The non-aromatic imino tautomer will have different chemical shifts for the ring protons due to the change in aromaticity. The endocyclic NH proton will have a characteristic chemical shift.

-

Tautomeric Mixture: If both tautomers are present in significant amounts, you will observe two sets of signals corresponding to each form.

-

-

Quantification:

-

Select Non-Overlapping Signals: Choose well-resolved signals that are unique to each tautomer.

-

Integration: Carefully integrate the selected signals. The ratio of the integrals will correspond to the molar ratio of the tautomers.[9][10]

-

Equilibrium Constant (K_T): Calculate the equilibrium constant (K_T = [imino]/[amino]) from the integral ratios.

-

| Tautomer | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |

| Amino | Thiazole ring protons, exocyclic NH₂ | Aromatic ring carbons, C=N carbon |

| Imino | Thiazole ring protons (different shifts), endocyclic NH | Non-aromatic ring carbons, exocyclic C=N carbon |

Note: The exact chemical shifts will vary depending on the specific derivative and solvent used.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, particularly when the tautomers have distinct electronic absorption spectra.[11][12]

The underlying principle is that the different electronic structures of the amino (aromatic) and imino (non-aromatic) tautomers will result in different absorption maxima (λ_max). By monitoring changes in the UV-Vis spectrum as a function of solvent or temperature, one can infer shifts in the tautomeric equilibrium.

-

Sample Preparation: Prepare dilute solutions of the 2-aminothiazole derivative in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Analysis:

-

Identify the λ_max for each solution.

-

A significant shift in λ_max with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.

-

The appearance of new absorption bands or shoulders can suggest the presence of multiple tautomers.

-

-

Determination of Equilibrium Constant (K_T):

-

This is more complex than with NMR and often requires the use of model compounds that are "locked" in one tautomeric form to determine the molar absorptivity of each tautomer.

-

Alternatively, chemometric methods can be used to deconvolve the overlapping spectra of the two tautomers.[13]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state.[14][15][16]

This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, which unambiguously distinguishes between the amino and imino forms.

Caption: Workflow for Tautomer Identification by X-ray Crystallography.

-

Amino Tautomer: The C-N bond to the exocyclic nitrogen will have a length characteristic of a single bond, and the hydrogen atoms will be located on the exocyclic nitrogen.

-

Imino Tautomer: The C=N bond to the exocyclic nitrogen will be a double bond, and a hydrogen atom will be located on the endocyclic nitrogen.

It is crucial to remember that the tautomeric form observed in the solid state may not be the predominant form in solution due to the influence of crystal packing forces.

Computational Methodologies for Tautomer Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the relative stabilities of tautomers and for complementing experimental findings.[4][17][18][19]

Causality Behind Computational Choices

The goal of computational analysis is to accurately calculate the energies of the different tautomers to predict their relative populations. The choice of the DFT functional and basis set is critical for obtaining reliable results.

Step-by-Step Protocol for DFT Calculations

This protocol assumes the use of the Gaussian software package.[20][21][22]

-

Structure Preparation:

-

Build the 3D structures of both the amino and imino tautomers of the 2-aminothiazole derivative using a molecular modeling program (e.g., GaussView).

-

-

Input File Generation:

-

For each tautomer, create a Gaussian input file.

-

Route Section: Specify the level of theory and the type of calculation. A commonly used and effective combination for this type of system is the B3LYP functional with the 6-311++G(d,p) basis set.[4][17][18][19] Include the keywords Opt for geometry optimization and Freq for frequency calculations.

-

Example Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

Solvent Effects: To model the effect of a solvent, include the SCRF=(PCM, Solvent=solvent_name) keyword.

-

-

Job Submission and Execution: Run the Gaussian calculation for each tautomer.

-

Analysis of Results:

-

Verify Optimization: Ensure that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies (confirming a true energy minimum).

-

Extract Energies: From the output file, extract the final electronic energy (for gas phase) or the Gibbs free energy (for solution).

-

Calculate Relative Energies: The difference in the calculated energies between the two tautomers (ΔE or ΔG) indicates their relative stability. A lower energy corresponds to a more stable tautomer.

-

Data Presentation: Calculated Relative Energies

| Tautomer | Gas Phase ΔE (kcal/mol) | In Solution (e.g., Water) ΔG (kcal/mol) |

| Amino | 0.0 (Reference) | 0.0 (Reference) |

| Imino | [Calculated Value] | [Calculated Value] |

Computational Workflow Diagram

Caption: Computational Workflow for Predicting Tautomer Stability.

Conclusion

The tautomerism of 2-aminothiazole derivatives is a multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding of the factors that influence the amino-imino equilibrium and the ability to accurately characterize the tautomeric composition of a given derivative are essential for the rational design of new therapeutic agents. This guide has provided a detailed overview of the key experimental and computational methodologies for investigating this tautomerism. By employing a combination of NMR and UV-Vis spectroscopy, X-ray crystallography, and DFT calculations, researchers can gain a clear and accurate picture of the tautomeric landscape of their compounds, leading to more informed decisions in the drug development process.

References

-

Chen, X., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1049, 362-367. Available from: [Link]

-

El-Faham, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available from: [Link]

-

Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available from: [Link]

-

Ghasemi, J., & Niazi, A. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. Journal of Solution Chemistry, 42(11), 2148-2157. Available from: [Link]

-

Raczynska, E. D., et al. (2005). Substituent effect on the amino–imino tautomerism of aminothiazoles. Journal of Physical Organic Chemistry, 18(9), 892-901. Available from: [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. Available from: [Link]

-

Yan, X., et al. (2014). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Journal of Chemical Crystallography, 44(4), 167-174. Available from: [Link]

-

Tayyari, S. F., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. Available from: [Link]

-

Slideshare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]

-

Annese, M., et al. (1994). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 615-621. Available from: [Link]

-

Wazzan, N. A., & Safi, Z. S. (2018). DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). ResearchGate. Available from: [Link]

-

Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-704. Available from: [Link]

-

Elguero, J., et al. (1997). A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. Available from: [Link]

-

Ślebocki, M., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2359-2367. Available from: [Link]

-

Mondal, S., et al. (2017). Imine-tautomers of aminothiazole derivatives: intriguing aspects of chemical reactivities. CrystEngComm, 19(3), 450-460. Available from: [Link]

-

Nicklaus, M. C. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of chemical information and modeling, 56(10), 2029-2041. Available from: [Link]

-

Rizzi, A., et al. (2021). Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. Journal of Chemical Theory and Computation, 17(5), 3169-3183. Available from: [Link]

-

Claramunt, R. M., et al. (2006). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. Available from: [Link]

-

Pliego, J. R. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. ACS omega, 8(13), 12041-12050. Available from: [Link]

-

Martin, Y. C. (2009). Let's not forget tautomers. Journal of computer-aided molecular design, 23(10), 693-704. Available from: [Link]

-

Reichardt, C. (2005). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 82(9), 1380. Available from: [Link]

-

Pliego, J. R. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(21), 6483. Available from: [Link]

-

Forlani, L., et al. (2010). ChemInform Abstract: Tautomerism in Some Acetamido Derivatives of Nitrogen-Containing Heterocycles: X-Ray Structural Analysis of 2-Amino and 2-Imino Forms of Benzothiazole Derivatives. ResearchGate. Available from: [Link]

-

Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. Available from: [Link]

-

Pliego, J. R. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS omega, 6(13), 9037-9046. Available from: [Link]

-

Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]

-